molecular formula C17H18ClN5O B2571128 5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile CAS No. 2320376-83-6

5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile

Cat. No.: B2571128
CAS No.: 2320376-83-6
M. Wt: 343.82
InChI Key: HEMPEBGPDHKLIQ-UHFFFAOYSA-N
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Description

5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a complex organic compound featuring a combination of a pyrimidine ring, a piperidine ring, and a nicotinonitrile group. This multi-functional structure makes it a molecule of interest in various fields, including synthetic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile typically involves multiple steps:

  • Formation of the Pyrimidine Ring: : This step includes reactions such as condensation of suitable substrates under specific conditions.

  • Piperidine Ring Attachment: : Introduction of the piperidine moiety, often via reductive amination.

  • Chlorination and Addition of Nicotinonitrile Group: : The final steps involve chlorination and the attachment of the nicotinonitrile group to form the target compound.

Industrial Production Methods

In industrial settings, the production of this compound would likely be scaled up using batch or continuous flow chemistry methods, with optimized reaction conditions to maximize yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions:

  • Oxidation: : It can be oxidized, particularly at the methyl group on the pyrimidine ring.

  • Reduction: : The nitrile group can be reduced to an amine.

  • Substitution: : The chlorine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

  • Substitution: : Sodium hydroxide or other nucleophiles.

Major Products

From these reactions, products like hydroxyl derivatives, amine derivatives, and substituted derivatives can be obtained, each varying based on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications:

  • Chemistry: : Used as a building block for synthesizing other complex molecules.

  • Medicine: : Investigated for potential pharmaceutical properties, such as anti-inflammatory or anti-cancer activities.

  • Industry: : Could be used in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action would depend on its application. In pharmaceutical contexts, it may interact with specific enzymes or receptors, affecting pathways involved in disease processes.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, 5-Chloro-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile has a unique combination of functional groups that provide it with distinct chemical reactivity and potential biological activities.

Similar Compounds

  • 6-Methyl-2-(pyrimidin-4-yl)piperidine

  • 4-(6-Methylpyrimidin-4-yl)piperidine-1-carboxylic acid

  • 5-Chloro-2-(nicotinonitrile)piperidine

These compounds share structural elements but differ in their specific functional groups and, consequently, their properties and applications.

For more detailed exploration and synthesis routes, do delve into some specialized chemistry literature. You'll find a treasure trove of techniques and nuanced discussions there.

Properties

IUPAC Name

5-chloro-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c1-12-6-16(22-11-21-12)24-10-13-2-4-23(5-3-13)17-15(18)7-14(8-19)9-20-17/h6-7,9,11,13H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMPEBGPDHKLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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